molecular formula C21H19N5O4 B14945686 1-[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]-3-(2-methoxyphenyl)urea

1-[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]-3-(2-methoxyphenyl)urea

Cat. No.: B14945686
M. Wt: 405.4 g/mol
InChI Key: QZPMDHUKTIZJTK-UHFFFAOYSA-N
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Description

1-[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]-3-(2-methoxyphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The presence of cyano, methoxy, and urea functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]-3-(2-methoxyphenyl)urea involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the cyano group: This step involves the cyanoacetylation of the intermediate compound using cyanoacetic acid or its derivatives.

    Methoxy group addition: The methoxy groups can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Urea formation: The final step involves the reaction of the intermediate compound with isocyanates or carbamates to form the desired urea derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new heterocyclic compounds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]-3-(2-methoxyphenyl)urea has diverse scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and material science.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of cyano and methoxy groups can enhance its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]-3-(2-methoxyphenyl)urea can be compared with other similar compounds, such as:

    1-[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]-3-(4-methoxyphenyl)urea: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    1-[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]-3-(2-chlorophenyl)urea: This compound features a chloro group instead of a methoxy group, which can alter its chemical and biological properties.

    1-[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]-3-(2-hydroxyphenyl)urea: The presence of a hydroxy group can significantly impact the compound’s reactivity and interactions.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its properties and applications.

Properties

Molecular Formula

C21H19N5O4

Molecular Weight

405.4 g/mol

IUPAC Name

1-[5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxopyridazin-3-yl]-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C21H19N5O4/c1-13-16(12-22)20(27)26(14-8-10-15(29-2)11-9-14)25-19(13)24-21(28)23-17-6-4-5-7-18(17)30-3/h4-11H,1-3H3,(H2,23,24,25,28)

InChI Key

QZPMDHUKTIZJTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1NC(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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